molecular formula C6H7BrClN3 B1408737 5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine CAS No. 1698113-78-8

5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1408737
CAS No.: 1698113-78-8
M. Wt: 236.5 g/mol
InChI Key: MZRDVGZYOMXKDQ-UHFFFAOYSA-N
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Description

“5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine” is a chemical compound with the molecular formula C6H7BrClN3 . It is a derivative of pyrimidine, a basic aromatic ring that is found in many synthetic drug molecules .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring substituted with bromine and chlorine atoms at the 5th and 6th positions, respectively. It also has a dimethylamine group attached to the 4th position .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 236.50 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found .

Scientific Research Applications

Regioselective Synthesis and Crystallization

The compound 5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine has been investigated for its regioselective synthesis and crystallization properties. Doulah et al. (2014) studied the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. They highlighted the compound's crystallization in the monoclinic crystal system and discussed the stabilization of its crystal structure through specific hydrogen bonds (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Synthesis and Biological Activity

The compound's derivatives have been synthesized and evaluated for their biological activity. Ranganatha et al. (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives and evaluated their in vitro antibacterial and antifungal activities. They noted significant antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the compound's potential in developing antimicrobial agents (Ranganatha, Prashanth, Patil, Bhadregowda, & Mallikarjunaswamy, 2018).

Advanced Chemical Transformations

Advanced chemical transformations utilizing this compound as a precursor have been documented. Rahimizadeh, Nikpour, and Bakavoli (2007) reported a new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives using this compound. They detailed the successful conversion of intermediates to corresponding derivatives, showcasing the compound's versatility in synthesizing complex heterocyclic structures (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Properties

IUPAC Name

5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrClN3/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDVGZYOMXKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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